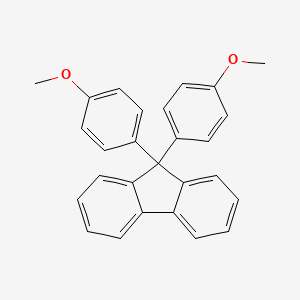

9,9-Bis(4-methoxyphenyl)-9h-fluorene

Description

Contextualization within Fluorene (B118485) Derivatives and Organic Electronics

Fluorene and its derivatives are polycyclic aromatic hydrocarbons known for their excellent thermal stability, high fluorescence quantum yields, and good charge carrier mobilities. nbinno.comresearchgate.net These properties make them highly attractive for use in organic electronic devices. nbinno.com By chemically modifying the fluorene core, scientists can fine-tune its electronic and optical characteristics to meet the specific demands of applications like OLEDs and organic photovoltaics (OPVs). entrepreneur-cn.comnbinno.com

In the field of organic electronics, fluorene-based materials are often employed as emissive layers, charge transport materials, or host materials in OLEDs. entrepreneur-cn.comnbinno.com Their ability to emit light efficiently, particularly in the blue region of the spectrum, is a key advantage. researchgate.net Furthermore, fluorene derivatives are utilized as hole-transporting materials (HTMs) in perovskite solar cells, where they contribute to improved device efficiency and stability. entrepreneur-cn.comrsc.org The compound 9,9-Bis(4-methoxyphenyl)-9H-fluorene fits within this context as a tailored molecule designed to leverage the inherent advantages of the fluorene scaffold while introducing specific functionalities through its methoxyphenyl substituents.

Significance of the 9,9-Disubstitution Pattern for Material Design

By introducing two bulky substituents at the 9-position, as in this compound, several key advantages are achieved:

Enhanced Stability: The double substitution effectively blocks the reactive C9 site, significantly improving the material's thermal and oxidative stability and ensuring long-term device performance. researchgate.netmdpi.com

Improved Solubility: The three-dimensional, non-planar structure resulting from the sp³-hybridized C9 atom and its substituents disrupts intermolecular packing. This enhances the solubility of the material in common organic solvents, which is crucial for solution-based processing and fabrication of large-area devices. nbinno.com

Tunable Properties: The nature of the substituents allows for the fine-tuning of the material's electronic properties, such as its energy levels (HOMO/LUMO), without drastically altering the fundamental optical properties of the fluorene core. researchgate.net The methoxyphenyl groups, for instance, can influence the charge transport characteristics.

This strategic disubstitution is essential for creating robust and processable materials for organic electronics. mdpi.com

Table 1: Impact of 9,9-Disubstitution on Fluorene Properties

| Property | Unsubstituted Fluorene | 9,9-Disubstituted Fluorene | Significance in Material Design |

| Stability | Prone to oxidation at C9, forming fluorenone defects. researchgate.net | High thermal and oxidative stability. researchgate.netmdpi.com | Prevents degradation, enhances device lifetime and color purity. researchgate.net |

| Solubility | Lower solubility due to planar structure and aggregation. | Increased solubility in organic solvents. nbinno.com | Facilitates solution-based processing for device fabrication. nbinno.com |

| Molecular Geometry | Planar | Three-dimensional, spiro-like structure. ogc.co.jp | Prevents aggregation, leading to improved film quality and performance. ogc.co.jpresearchgate.net |

| Electronic Tuning | Limited | Properties can be tuned by varying the substituents. researchgate.net | Allows for precise control over energy levels and charge transport. researchgate.net |

Overview of Current Research Trajectories and Future Directions

Another significant trajectory is the use of these compounds as building blocks for more complex molecular structures, such as non-fullerene acceptors in organic solar cells and host materials for phosphorescent OLEDs. rsc.orgresearchgate.net The rigid, three-dimensional structure imparted by the 9,9-disubstitution is advantageous for creating materials with high morphological stability, which is crucial for long-lasting devices. researchgate.net

Future directions will likely involve the synthesis of even more sophisticated derivatives by functionalizing the peripheral aromatic rings of the this compound structure. This could lead to the development of multifunctional materials that combine, for example, high charge mobility with specific light-absorbing or emitting properties for applications in tandem solar cells or advanced display technologies. nih.gov The exploration of these materials in emerging fields like organic field-effect transistors (OFETs) and chemical sensors also represents a promising avenue for future research. researchgate.netnih.gov

Table 2: Research Applications of 9,9-Disubstituted Fluorene Derivatives

| Application Area | Role of Fluorene Derivative | Key Research Findings |

| Perovskite Solar Cells (PSCs) | Dopant-free Hole-Transporting Material (HTM) | Derivatives have achieved high power conversion efficiencies (PCE) up to 17.1%, outperforming some standard HTMs. rsc.org |

| Organic Solar Cells (OSCs) | Non-fullerene Acceptor | Spiro-fluorene cored molecules have been used to create efficient and stable electron acceptors. rsc.orgresearchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Host material, Emissive layer | Provides high thermal stability and efficient blue emission. entrepreneur-cn.comresearchgate.net |

| Chemosensors | Fluorescent sensor | Can be functionalized to detect specific metal ions with high sensitivity. nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

9,9-bis(4-methoxyphenyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O2/c1-28-21-15-11-19(12-16-21)27(20-13-17-22(29-2)18-14-20)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDIWLYAWBNCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472557 | |

| Record name | 9H-Fluorene, 9,9-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117766-40-2 | |

| Record name | 9H-Fluorene, 9,9-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Photophysical Investigations of 9,9 Bis 4 Methoxyphenyl 9h Fluorene Derivatives

Electronic Structure Elucidation

Understanding the electronic structure of 9,9-bis(4-methoxyphenyl)-9H-fluorene derivatives is fundamental to predicting their behavior in electronic devices. The arrangement and energy of their frontier molecular orbitals dictate their charge transport and photophysical properties.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are the key frontier orbitals that determine the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (HLG), is a critical parameter that influences the molecule's absorption and emission spectra.

Strategic chemical modifications to the fluorene (B118485) scaffold allow for precise tuning of these energy levels. researchgate.net For instance, introducing electron-donating groups to the fluorene structure typically raises both the HOMO and LUMO energy levels and decreases the HLG. researchgate.net Conversely, attaching electron-withdrawing groups tends to lower both the HOMO and LUMO levels while increasing the HLG. researchgate.net

Furthermore, extending the π-conjugation of the molecule can also effectively reduce the HOMO-LUMO gap. semanticscholar.org This principle is demonstrated in a new class of highly fluorescent 9,9′-bis-(alkyl)-2,7-diarylfluorenes, where the HOMO levels were effectively tuned by altering the para-substituents on the 2,7-phenyl groups. ias.ac.in These modifications allow for the creation of materials with predictable electronic properties, which is essential for their application as emitters in Organic Light Emitting Diodes (OLEDs). researchgate.netias.ac.in

| Fluorene Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Unsubstituted Fluorene (A-0) | -6.22 | -1.32 | 4.90 |

| Dibenzofulvene Derivative (A-1) | -5.22 | -2.59 | 2.63 |

| Dibenzofulvene Derivative (A-6) | -4.72 | -2.35 | 2.37 |

| Indeno[1,2-b]fluorene Derivative (4a) | -5.03 | -3.11 | 1.92 |

| Indeno[1,2-b]fluorene Derivative (4h) | -5.26 | -3.15 | 2.11 |

Data for Unsubstituted Fluorene and Dibenzofulvene Derivatives are derived from theoretical calculations. nih.gov Data for Indeno[1,2-b]fluorene Derivatives are estimated from electrochemical measurements. ugr.es

In multilayer devices like OLEDs, the relative alignment of the HOMO and LUMO levels of adjacent materials is critical for efficient device performance. Proper energy level alignment facilitates the injection of charge carriers (holes and electrons) from the electrodes into the organic layers and their transport across the interfaces between different layers.

For example, fluorene-based triaryldiamines are often used as hole-transporting materials. ntu.edu.tw The introduction of diaryl substituents at the C9 position of the fluorene core can significantly enhance the morphological stability of these materials without drastically altering their photophysical properties. ntu.edu.tw The HOMO level of the hole-transporting layer should be closely matched with the work function of the anode to minimize the energy barrier for hole injection. Similarly, the LUMO level of the electron-transporting layer should align with the work function of thecathode for efficient electron injection. Mismatched energy levels can lead to high driving voltages and reduced device efficiency.

Luminescence and Emission Characteristics

Derivatives of this compound are highly regarded for their strong luminescence, making them excellent candidates for the emissive layer in OLEDs. Their emission properties can be systematically investigated and tailored through targeted chemical design.

Photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. horiba.com High PLQY is a desirable characteristic for materials used in lighting and display applications.

Fluorene derivatives can exhibit high PLQY values. For instance, a series of 9,9′-bis-(alkyl)-2,7-diarylfluorene derivatives have shown quantum yields ranging from 0.12 to as high as 0.87. ias.ac.in However, the PLQY can be highly sensitive to the molecular environment and structure. The introduction of heteroatoms into the fluorene unit can sometimes diminish the fluorescence yield. mdpi.com Some 9-borafluorene derivatives, functionalized with electron-donating groups, have been shown to exhibit high quantum yields of up to 73.6% in neat films. bit.edu.cn

| Fluorene Derivative Class | Emission Color | PLQY Range |

|---|---|---|

| 9,9′-bis-(alkyl)-2,7-diarylfluorenes | Blue | 0.12–0.87 |

| 9-Borafluorenes with Donor Groups | Yellowish | Up to 0.736 (film) |

| Decoupled Iridium-OPE3 Complexes | Visible | 0.44–0.60 |

Data sourced from multiple studies on fluorene derivatives. ias.ac.inbit.edu.cnsemanticscholar.org

An exciplex is an electronically excited complex formed between an electron donor and an electron acceptor molecule. researchgate.net In OLEDs, exciplex emission can be harnessed to achieve highly efficient light generation. semanticscholar.orgrsc.org This is often achieved by blending a donor material (typically a hole-transporting material) with an acceptor material (an electron-transporting material). researchgate.net

Fluorene derivatives are often employed in exciplex-forming systems. mdpi.com The formation of the exciplex provides a pathway for harvesting both singlet and triplet excitons, often through a process called Thermally Activated Delayed Fluorescence (TADF), which can significantly enhance the internal quantum efficiency of the OLED. researchgate.netmdpi.com

An electroplex is similar to an exciplex but is formed under electrical excitation within a device and is not necessarily observed under photoluminescence. Some OLEDs incorporating fluorene derivatives have been shown to operate through the excited states of electroplexes. mdpi.com

One of the most significant advantages of using fluorene derivatives in optoelectronics is the ability to tune their emission wavelength across the visible spectrum. By carefully selecting the substituents and their positions on the fluorene core, the emission color can be precisely controlled.

For example, modifying the C9 position of fluorene can significantly shift the emission bands, with observed shifts of more than 100 nm. nih.gov The introduction of various aryl substituents at the C2 and C7 positions can also tune the photoemission spectra. For instance, triarylamines containing a 9H-Xanthen-9-one core with different peripheral amines can display emission from green to yellow. researchgate.net This tunability allows for the development of emitters for full-color displays, from the deep blue region (400–430 nm) to yellow-greenish electroluminescence. ias.ac.inbit.edu.cn This fine structural control is essential for designing materials for specific applications, such as creating the red, green, and blue pixels in an OLED display. scispace.com

Charge Carrier Dynamics

The performance of organic semiconductor devices is fundamentally governed by the behavior of charge carriers—holes and electrons—within the active materials. For derivatives of this compound, which are often employed as hole-transporting materials (HTMs), understanding their charge carrier dynamics is crucial for optimizing device efficiency and stability. rsc.orgmdpi.com These dynamics encompass the movement of charges (mobility), their transfer across interfaces, and the competing processes of separation and recombination.

Hole Mobility Measurements and Transport Mechanisms

Hole mobility (μh) is a critical parameter that quantifies the ease with which positive charge carriers move through a material under the influence of an electric field. In many fluorene-based derivatives, the bulky, propeller-like structure resulting from the C9-disubstitution helps to suppress detrimental crystallization and π-π stacking, leading to the formation of stable amorphous films. d-nb.info This amorphous nature is beneficial for device fabrication but also dictates the dominant charge transport mechanism.

In such disordered organic solids, charge transport typically occurs via a thermally activated hopping process. ep2-bayreuth.denih.gov Here, charge carriers "hop" between localized states, which correspond to individual molecules or conjugated segments of a polymer. The efficiency of this process is influenced by factors such as the electronic coupling between adjacent molecules, the energetic disorder (variations in site energies), and the presence of chemical or structural defects that can act as traps. nih.govarizona.edu

Several techniques are employed to measure hole mobility. One common method for thin-film devices is the space-charge-limited current (SCLC) technique. By fabricating a hole-only device and analyzing its current-voltage characteristics, the mobility can be extracted from the region where the current is limited by the buildup of charge within the material. rug.nl For instance, a dopant-free homopolymer based on a 9,9-bis(N,N-di-p-methoxyphenylamine)fluorene core was developed as an HTM for perovskite solar cells, demonstrating high hole mobility and facilitating efficient device performance. mdpi.com Similarly, branched methoxydiphenylamine-substituted fluorene derivatives have been synthesized and characterized for their hole-transporting properties in high-performance perovskite solar cells. rsc.org

Table 1: Representative Hole Mobility in Fluorene-Based Derivatives

| Derivative Class | Measurement Technique | Hole Mobility (cm²/Vs) | Application Context |

|---|---|---|---|

| Polyfluorene-alt-benzothiadiazole (F8BT) | SCLC in hole-only diodes | ~1 x 10⁻⁵ (aligned films) | Polymer LEDs |

| Spirobifluorene-based HTMs (e.g., spiro-OMeTAD) | Time-of-Flight (ToF) | 2 x 10⁻⁴ to 1 x 10⁻³ | Perovskite Solar Cells |

| 9,9-bis(amine)fluorene Homopolymer | SCLC | High (specific value not stated) | Perovskite Solar Cells |

Note: The data presented are illustrative values from studies on related fluorene derivatives to provide context for the charge transport capabilities within this class of materials.

Interfacial Electron Transfer Processes and Efficiencies

The efficiency of this interfacial hole transfer is dictated by the relative alignment of the energy levels—specifically, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of the adjacent materials. For efficient hole extraction, the HOMO level of the fluorene-based HTM should be slightly higher than or equal to that of the active layer. This energetic alignment minimizes the energy barrier for hole transfer. Conversely, a significantly higher LUMO level in the HTM compared to the active layer creates a large energy barrier for electrons, effectively blocking them from reaching the anode and causing recombination losses. mdpi.com Research on polymeric HTMs derived from 9,9-bis(amine)fluorene structures highlights the importance of achieving matched energy alignment with the adjacent perovskite layer to ensure efficient charge extraction. mdpi.com

Charge Separation and Recombination Kinetics in Organic Semiconductors

In photovoltaic applications, light absorption creates bound electron-hole pairs known as excitons. For a photocurrent to be generated, these excitons must be dissociated into free charge carriers—a process called charge separation. This typically occurs at the interface between a donor and an acceptor material. The separated charges must then be transported to their respective electrodes before they have a chance to meet and annihilate each other in a process called charge recombination. mdpi.com

The chemical structure of this compound derivatives endows them with properties that facilitate efficient charge separation and suppress recombination. Their role as an HTM is to quickly and efficiently transport holes away from the donor-acceptor interface, thereby reducing the probability of geminate recombination (recombination of the initial electron-hole pair).

Nonlinear Optical (NLO) Properties and Their Spectroscopic Manifestations

Nonlinear optics describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. This phenomenon gives rise to a host of effects, such as two-photon absorption (2PA) and second-harmonic generation (SHG), which are foundational to technologies in optical communications, data storage, and biological imaging. researchgate.netnih.gov Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, are of great interest for NLO applications due to their large and tunable nonlinearities. nih.gov

Fluorene derivatives, including those based on the this compound scaffold, serve as excellent π-conjugated linkers in NLO chromophores. The fluorene core is highly polarizable and can be functionalized at the 2- and 7-positions to append electron-donating and electron-withdrawing groups, creating the desired "push-pull" electronic structure that enhances NLO properties. pku.edu.cn

One of the most studied NLO properties in these systems is two-photon absorption. 2PA is a process where a molecule simultaneously absorbs two photons, transitioning to an excited state that would normally be reached by a single photon of twice the energy (half the wavelength). optica.org The strength of this absorption is quantified by the 2PA cross-section (σ₂). The investigation of fluorene derivatives has shown that their NLO properties are highly dependent on the nature of the terminal groups and the extent of conjugation. pku.edu.cnspiedigitallibrary.org For instance, replacing a weaker electron-withdrawing group with a stronger one, like a nitro group, can significantly enhance the 2PA cross-section. pku.edu.cn

Spectroscopic characterization of these properties often involves sophisticated techniques like femtosecond white-light continuum (WLC) pump-probe spectroscopy, which can rapidly measure a material's 2PA spectrum. spiedigitallibrary.orgspiedigitallibrary.org These measurements allow for the establishment of clear structure-property relationships, guiding the rational design of new molecules with optimized NLO responses. optica.org

Table 2: Two-Photon Absorption (2PA) Data for Functionalized Fluorene Derivatives

| Compound | Electron-Withdrawing Group | Peak 2PA Wavelength (nm) | 2PA Cross-Section (σ₂) (10⁻⁵⁰ cm⁴s/photon-molecule) |

|---|---|---|---|

| Derivative 2 | Phosphonate | ~700 | 650 |

| Derivative 3 | Nitro | ~750 | 1300 |

Source: Data adapted from a study on new two-photon absorbing fluorene derivatives to illustrate the impact of molecular engineering on NLO properties.

Computational Chemistry and Theoretical Modeling of 9,9 Bis 4 Methoxyphenyl 9h Fluorene Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is extensively used to investigate the properties of fluorene (B118485) derivatives. chemrxiv.orgresearchgate.net For systems like 9,9-Bis(4-methoxyphenyl)-9H-fluorene, DFT is instrumental in determining the most stable three-dimensional structure and mapping its electronic landscape.

The first step in the theoretical characterization of a molecule is to determine its most stable geometry. Geometry optimization calculations using DFT, often with functionals like B3LYP and basis sets such as 6-31G* or 6-311+G(d,p), are employed to find the lowest energy conformation. chemrxiv.orgmdpi.comnih.gov For this compound, the key structural parameters include the bond lengths and angles of the fluorene core and the dihedral angles describing the orientation of the two 4-methoxyphenyl (B3050149) groups relative to the fluorene plane.

The sp³ hybridization of the C9 carbon atom results in a non-planar, three-dimensional structure. The two methoxyphenyl groups are not coplanar with the fluorene moiety, creating a twisted conformation. researchgate.net This steric hindrance is crucial as it prevents intermolecular packing and aggregation, which can influence the material's solid-state properties and solubility. researchgate.net Conformational analysis reveals that the rotation of the methoxyphenyl groups around the C9-C(phenyl) bonds leads to different conformers with subtle energy differences. chemrxiv.org The precise dihedral angles are a result of the balance between steric repulsion of the bulky aryl groups and the electronic effects of π-conjugation.

Table 1: Representative Calculated Geometrical Parameters for 9,9-Diarylfluorene Systems Note: This table presents typical values for related 9,9-diarylfluorene structures as specific data for this compound is not available in the cited literature. The calculations are typically performed at the B3LYP/6-31G(d) level of theory.

| Parameter | Description | Typical Calculated Value |

| C(sp²)-C(sp²) | Bond length within fluorene aromatic rings | ~1.40 Å |

| C9-C(aryl) | Bond length between C9 and phenyl ring | ~1.53 Å |

| ∠C(aryl)-C9-C(aryl) | Angle between the two aryl substituents at C9 | ~109.5° |

| Dihedral Angle | Twist angle of phenyl rings relative to fluorene | 45° - 60° |

DFT calculations are highly effective for determining the electronic properties of organic materials by analyzing their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). The difference between these energies, the HOMO-LUMO gap (Eg), is a critical parameter that estimates the molecule's electronic excitation energy and influences its optical and electrical properties. nih.gov

In 9,9-diarylfluorene derivatives, the HOMO is typically localized on the electron-rich fluorene core and the aryl substituents, while the LUMO is distributed across the π-conjugated system of the fluorene unit. mdpi.comnih.gov The introduction of electron-donating methoxy (B1213986) groups (-OCH₃) on the phenyl rings is expected to raise the HOMO energy level, which can facilitate hole injection in electronic devices. mdpi.com For similar fluorene-based hole-transporting materials, HOMO energy levels calculated at the B3LYP/6-31G(d) level range from -4.62 eV to -4.99 eV. mdpi.com

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Analogous Fluorene Derivatives Note: Data is based on DFT calculations for functionally similar fluorene compounds used as hole-transporting materials.

| Compound Type | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Fluorene-arylamine (DDF) | B3LYP/6-31G(d) | -4.99 | - | - | mdpi.com |

| Methoxy-substituted Fluorene-arylamine (4M-DDF) | B3LYP/6-31G(d) | -4.62 | - | - | mdpi.com |

| 9-Borafluorene Derivative | B3PW91/6-311+G* | -6.04 | -2.17 | 3.87 | nih.gov |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

To investigate the optical properties related to electronic excitations, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. nih.gov It allows for the simulation of absorption and emission spectra by calculating the energies of excited states and the probabilities of transitions to these states.

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. The calculation provides the excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption peak), and the nature of the electronic transitions (e.g., π→π). For fluorene derivatives, the primary absorption bands are typically due to π→π transitions within the conjugated fluorene system. beilstein-journals.org In similar D-A-D type phosphafluorene oxide derivatives, absorption bands around 290 nm are assigned to π→π* transitions, while bands near 340 nm are attributed to intramolecular charge transfer. beilstein-journals.org The simulated spectra can be compared with experimental data to validate the computational model. nih.gov

Similarly, TD-DFT can be used to model the emission spectrum (fluorescence) by first optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state (S₀). The difference in energy between the absorption and emission maxima is known as the Stokes shift, a phenomenon well-captured by these theoretical methods. acs.org

In molecules with distinct electron-donating (donor) and electron-accepting (acceptor) parts, electronic excitation can lead to a significant redistribution of electron density, a process known as Intramolecular Charge Transfer (ICT). beilstein-journals.orgacs.org In this compound, the methoxy-substituted phenyl groups act as electron donors, while the fluorene core can be considered the central π-system.

TD-DFT allows for the analysis of the orbitals involved in an electronic transition. An ICT transition is characterized by the excitation of an electron from an orbital localized on the donor part of the molecule (like the methoxyphenyl groups) to an orbital localized on the acceptor part (the fluorene core). This charge redistribution upon excitation leads to a large change in the molecule's dipole moment and makes its optical properties highly sensitive to the polarity of the surrounding environment (solvatochromism). acs.org

Quantum Chemical Studies of Excited State Geometries and Deactivation Pathways

Understanding the behavior of the molecule after it absorbs light requires studying its excited-state dynamics. Upon excitation, the molecule's geometry relaxes to a new equilibrium structure in the excited state, which can differ significantly from the ground state geometry. DFT methods can be used to optimize the geometry of the lowest singlet excited state (S₁) and triplet excited state (T₁).

Molecular Dynamics and Charge Transport Simulations

The charge transport properties of this compound, a key determinant of its efficacy in electronic devices, are being extensively investigated using a combination of molecular dynamics (MD) simulations and Marcus theory-based models. These computational techniques provide a microscopic understanding of how charge carriers, specifically holes, navigate through the material.

MD simulations are employed to model the amorphous morphology of thin films of this compound. These simulations track the positions and orientations of individual molecules over time, providing a realistic representation of the disordered solid state. This atomistic insight is crucial as the spatial arrangement of molecules significantly influences the efficiency of charge transport.

Building on the morphological data from MD simulations, Marcus theory is applied to calculate the charge hopping rates between adjacent molecules. libretexts.org This theory posits that charge transfer is a thermally activated process governed by two key parameters: the reorganization energy (λ) and the electronic coupling (or transfer integral, V). libretexts.orglibretexts.org The reorganization energy represents the energy required for a molecule to adjust its geometry upon gaining or losing a charge. libretexts.org A lower reorganization energy generally leads to faster charge transfer. The electronic coupling quantifies the strength of the electronic interaction between neighboring molecules, with stronger coupling facilitating more efficient charge hopping.

Theoretical studies on similar fluorene-based hole transporting materials (HTMs) have demonstrated that the introduction of bulky side groups, such as the 4-methoxyphenyl units in the target molecule, can influence intermolecular packing and, consequently, the electronic coupling. mdpi.com While specific simulation data for this compound is not abundant in publicly accessible literature, the established methodologies for analogous fluorene derivatives provide a robust framework for its analysis. For instance, hole mobilities for various fluorene-based compounds have been reported in the range of 10⁻⁵ to 10⁻³ cm²/Vs, with computational models successfully rationalizing these experimental observations. mdpi.com

A generalized approach to modeling charge transport in such systems involves the following steps:

Amorphous Morphology Generation: Using MD simulations to create a realistic model of the material's solid-state structure.

Parameter Calculation: Employing quantum chemical methods, such as Density Functional Theory (DFT), to calculate the reorganization energy and transfer integrals for a multitude of molecular pairs within the simulated morphology.

Kinetic Monte Carlo Simulations: Utilizing the calculated hopping rates in a kinetic Monte Carlo simulation to simulate the movement of charge carriers through the material and ultimately determine the bulk charge mobility.

Interactive Table: Key Parameters in Marcus Theory for Charge Transport

| Parameter | Description | Typical Computational Method | Influence on Charge Mobility |

| Reorganization Energy (λ) | The energy associated with the geometrical relaxation of a molecule upon charge transfer. | Density Functional Theory (DFT) | Lower values generally lead to higher mobility. |

| Transfer Integral (V) | A measure of the electronic coupling between adjacent molecules. | DFT, often with specialized basis sets. | Higher values indicate stronger coupling and higher mobility. |

| Gibbs Free Energy Change (ΔG°) | The thermodynamic driving force for the charge transfer reaction. | DFT | Affects the rate, with a complex relationship described by the Marcus inverted region. libretexts.org |

Theoretical Insights into Structure-Property Relationships and Predictive Modeling

Computational chemistry offers powerful tools to establish clear structure-property relationships for this compound and to predict its performance in various applications. By systematically modifying the molecular structure in silico, researchers can gain insights into how specific chemical features influence its electronic and optical properties.

The fluorene core provides a rigid and planar π-conjugated system, which is beneficial for charge transport. mdpi.com The two 4-methoxyphenyl groups attached at the C9 position play a crucial role in determining the material's properties. These bulky substituents prevent strong π-π stacking between adjacent fluorene units, which can inhibit the formation of crystalline domains and promote the formation of stable amorphous films – a desirable characteristic for many solution-processed electronic devices. mdpi.com

Furthermore, the electron-donating nature of the methoxy groups on the phenyl rings influences the highest occupied molecular orbital (HOMO) energy level of the molecule. Theoretical calculations, typically using DFT, can accurately predict these energy levels, which is critical for ensuring efficient charge injection from and extraction to adjacent layers in a device. wikipedia.org Proper energy level alignment is a key design principle for high-performance organic electronic devices. libretexts.org

Predictive modeling extends these structure-property insights to forecast the behavior of novel, yet-to-be-synthesized derivatives. By building quantitative structure-property relationship (QSPR) models, it is possible to correlate calculated molecular descriptors with experimentally relevant properties like charge mobility and absorption/emission wavelengths. This predictive capability accelerates the materials discovery process by allowing for the virtual screening of large libraries of candidate molecules, prioritizing the most promising candidates for synthesis and experimental characterization.

Interactive Table: Predicted Electronic Properties of Fluorene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 9,9-dimethyl-9H-fluorene | -5.8 | -2.1 | 3.7 |

| 9,9-diphenyl-9H-fluorene | -5.9 | -2.2 | 3.7 |

| This compound | (Predicted to be higher than diphenyl derivative due to electron-donating methoxy groups) | (Predicted to be similar to or slightly higher than diphenyl derivative) | (Predicted to be slightly smaller than diphenyl derivative) |

| 2,7-diamino-9,9-dimethyl-9H-fluorene | -5.2 | -1.9 | 3.3 |

Applications of 9,9 Bis 4 Methoxyphenyl 9h Fluorene in Emerging Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

While direct applications of 9,9-Bis(4-methoxyphenyl)-9H-fluorene in OLEDs are not extensively detailed in current research, the broader family of fluorene (B118485) derivatives has been widely investigated for various roles within OLED structures. The core properties of the 9,9-disubstituted fluorene framework are central to their utility in emissive layer engineering, host-guest systems, and strategies to enhance device performance.

Emissive Layer Engineering and Device Architectures

In many OLED designs, the emissive layer consists of a host material doped with a small amount of a guest emitter. Fluorene-based compounds can serve as either the host or the emitter, and in some cases, can form part of a co-host system to optimize charge balance and exciton (B1674681) confinement within the emissive layer. The bulky nature of the substituents at the 9-position of the fluorene core, such as the methoxyphenyl groups in this compound, helps to prevent intermolecular aggregation, which can otherwise lead to a reduction in emission efficiency.

Device architectures incorporating fluorene derivatives often involve multiple layers to manage charge injection, transport, and blocking, thereby maximizing the recombination of electrons and holes within the emissive layer. The wide energy bandgap of many fluorene compounds makes them particularly suitable for blue-emitting OLEDs, which remains a significant challenge in the field.

Host and Guest System Optimization for Electroluminescence Performance

The optimization of the host-guest system within the emissive layer is a key strategy for enhancing the electroluminescence performance of OLEDs. The host material serves as a matrix for the light-emitting guest molecules and facilitates charge transport. For efficient energy transfer, the energy levels of the host and guest must be well-aligned.

Fluorene derivatives are often employed as host materials due to their high triplet energy levels, which are necessary to confine the excitons on the guest molecules, especially in phosphorescent OLEDs (PHOLEDs) that can achieve theoretical internal quantum efficiencies of 100%. The rigid structure of the fluorene core contributes to a high glass transition temperature (Tg), which is important for the morphological stability of the OLED films during operation.

When used as a guest emitter, the chemical structure of the fluorene derivative can be tuned to achieve emission across the visible spectrum. The methoxy (B1213986) groups on the phenyl rings of this compound can influence the electronic properties and, consequently, the emission color and efficiency. The interaction between the host and guest molecules is critical and must be carefully controlled to prevent unwanted exciplex formation or energy loss pathways.

Photovoltaic Devices

Derivatives of this compound have demonstrated significant promise as hole transport materials (HTMs) in next-generation photovoltaic devices, particularly perovskite solar cells and solid-state dye-sensitized solar cells. Their favorable energy levels, high hole mobility, and good film-forming properties contribute to efficient device performance.

Perovskite Solar Cells (PSCs) as Hole Transport Materials (HTMs)

In perovskite solar cells, the HTM plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode. A derivative, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), has been developed as a dopant-free HTM for inverted PSCs. mdpi.commdpi.com This polymer exhibits excellent alignment of its energy levels with the perovskite, leading to efficient hole extraction. mdpi.commdpi.com

PSCs fabricated with PFTPA as the HTM have shown a champion power conversion efficiency (PCE) of 16.82%, which is significantly higher than the 13.8% achieved with the commonly used HTM PEDOT:PSS under the same conditions. mdpi.commdpi.com The improved performance is attributed to a higher open-circuit voltage (Voc) of 1.13 V and a fill factor (FF) of 75.7%. mdpi.commdpi.com Furthermore, these devices demonstrate impressive long-term stability, retaining 91% of their initial efficiency after 1000 hours in an ambient air environment. mdpi.commdpi.com

Another study on small molecules based on 9,9-bis(4-diphenylaminophenyl)fluorene functionalized with triphenylamine (B166846) moieties also showcased their potential as dopant-free HTMs in inverted PSCs. rsc.org Devices based on TPA-2,7-FLTPA-TPA achieved a high PCE of 17.1%, outperforming the reference device. rsc.org

The research highlights the importance of molecular design in developing efficient and stable HTMs for PSCs. The fluorene core provides a robust and thermally stable backbone, while the methoxyphenylamine or triphenylamine side groups can be tailored to optimize the energy levels and hole mobility.

Table 1: Performance of Perovskite Solar Cells with this compound Derivatives as HTMs

| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

|---|---|---|---|---|

| PFTPA mdpi.commdpi.com | 16.82 | 1.13 | 19.66 | 75.7 |

| TPA-2,7-FLTPA-TPA rsc.org | 17.1 | - | - | - |

| TPA-3,6-FLTPA-TPA rsc.org | 13.9 | - | - | - |

Solid-State Dye-Sensitized Solar Cells (ssDSCs) Applications

Fluorene derivatives have also been explored as HTMs in solid-state dye-sensitized solar cells (ssDSCs), which are a promising alternative to liquid electrolyte-based DSCs due to their improved stability and durability. In ssDSCs, the solid HTM replaces the liquid electrolyte for hole transport from the dye to the counter electrode.

The well-known HTM, Spiro-OMeTAD, which features a spirobifluorene core, has been instrumental in the development of efficient ssDSCs. researchgate.net While not a direct derivative of this compound, its success underscores the suitability of the fluorene scaffold for this application. The key requirements for an effective HTM in ssDSCs include efficient pore filling of the mesoporous semiconductor, good interfacial contact with the dye, and high hole conductivity.

Research in this area focuses on designing new fluorene-based HTMs with optimized properties to enhance the performance and stability of ssDSCs. The goal is to develop low-cost and easily synthesizable materials that can rival the efficiency of liquid-electrolyte-based devices. Novel 9H-fluorene derivative-based organic photosensitizers have been synthesized for DSSC applications, demonstrating power conversion efficiencies of up to 7.01%. nih.gov

Organic Photovoltaic (OPV) Devices and Active Layer Integration

While this compound itself is not typically used as the primary donor or acceptor material in the active layer of organic photovoltaic (OPV) devices, its derivatives are extensively incorporated into polymers designed for this purpose, primarily as hole-transporting materials (HTMs). The fluorene core provides good charge mobility and desirable energy levels for efficient hole extraction and transport from the photoactive layer to the electrode.

For instance, a polymer incorporating a derivative of this structure, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), has been successfully synthesized and employed as a dopant-free hole-transporting material in inverted perovskite solar cells (PSCs), a technology closely related to OPVs. In this application, the PFTPA-based device exhibited a champion power conversion efficiency (PCE) of 16.82%, significantly outperforming the standard commercial HTM PEDOT:PSS which achieved 13.8% under the same conditions. The improved performance was attributed to well-aligned energy levels, enhanced morphology of the active layer, and efficient hole-transporting and extraction characteristics at the interface with the perovskite layer.

The key to the successful integration of fluorene-based materials in the active layer of OPVs lies in the ability to tune their electronic properties through copolymerization. By combining fluorene units with other aromatic or heteroaromatic moieties, researchers can control the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the optical bandgap of the resulting polymer, to match the requirements of the acceptor material (often a fullerene derivative or a non-fullerene acceptor) in a bulk heterojunction (BHJ) architecture.

Table 1: Performance of a Perovskite Solar Cell Utilizing a 9,9-Bis(aryl)-9H-fluorene Derivative as the Hole-Transporting Material

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 16.82% |

| Open-Circuit Voltage (Voc) | 1.13 V |

| Short-Circuit Current Density (Jsc) | 19.66 mA/cm² |

| Fill Factor (FF) | 75.7% |

Data for a device using PFTPA as the hole-transporting material.

Advanced Sensor Technologies

The inherent fluorescence of the fluorene core makes this compound and its polymeric derivatives excellent candidates for the development of highly sensitive chemical sensors.

Chemosensor Development and Sensing Mechanisms

Fluorene-based conjugated polymers have been effectively utilized as fluorescent chemosensors for the detection of various analytes, particularly nitroaromatic compounds which are common components of explosives. The sensing mechanism predominantly relies on fluorescence quenching.

When the fluorescent polymer is exposed to an electron-deficient analyte, such as 2,4,6-trinitrophenol (TNP), the fluorescence of the polymer is "turned off" or quenched. This quenching can occur through several mechanisms:

Photoinduced Electron Transfer (PET): Upon photoexcitation, an electron is transferred from the electron-rich fluorene-based polymer (the donor) to the electron-accepting analyte. This process prevents the excited electron from returning to the ground state via radiative emission, thus quenching the fluorescence.

Förster Resonance Energy Transfer (FRET): If the emission spectrum of the fluorescent polymer overlaps with the absorption spectrum of the analyte, non-radiative energy transfer can occur from the excited polymer to the analyte.

Inner Filter Effect (IFE): This occurs when the analyte absorbs either the excitation or emission light of the fluorophore, leading to an apparent decrease in fluorescence intensity.

The bulky 9,9-bis(4-methoxyphenyl) substituents on the fluorene core can enhance the sensitivity and selectivity of these chemosensors by creating specific binding pockets for the analyte and by preventing aggregation of the polymer chains, which could otherwise lead to self-quenching and reduced sensor performance.

Electrochromic Devices for Smart Applications

Electrochromic devices are capable of changing their optical properties, such as color and transparency, in response to an applied electrical potential. This technology is at the heart of "smart windows," which can dynamically control the amount of light and heat passing through, leading to significant energy savings in buildings.

Polymers derived from this compound are promising materials for electrochromic applications due to their excellent redox activity and stability in different oxidation states. By incorporating the 9,9-bis(4-methoxyphenyl)fluorene unit into a conjugated polymer backbone, it is possible to create materials that exhibit distinct color changes upon electrochemical doping and de-doping.

For example, copolymers of 9,9-dioctylfluorene with thiophene (B33073) or 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized and shown to possess excellent electrochromic properties. A polymer film of P(EDOT-F-EDOT) exhibited a maximum optical contrast of 25.8% in the visible region with a fast response time of 1.2 seconds. The coloration efficiency, a measure of the change in optical density per unit of injected charge, was calculated to be 220 cm²/C.

The specific performance of an electrochromic device is highly dependent on the chemical structure of the polymer. The introduction of the 9,9-bis(4-methoxyphenyl) groups can influence the polymer's solubility, film-forming properties, and the stability of the colored and bleached states, all of which are critical for the development of durable and efficient smart window applications.

Table 2: Electrochromic Performance of a Fluorene-EDOT Copolymer

| Property | Value |

| Maximum Optical Contrast | 25.8% |

| Response Time | 1.2 s |

| Coloration Efficiency | 220 cm²/C |

Photocatalytic Systems for Energy Conversion (e.g., Hydrogen Evolution)

The generation of hydrogen from water through photocatalysis is a promising avenue for clean energy production. Conjugated organic polymers, including those based on fluorene, have emerged as a new class of materials for this application. These materials can absorb light to generate electron-hole pairs, which then drive the reduction of protons to produce hydrogen gas.

Studies on conjugated microporous polymers (CMPs) have demonstrated that fluorene-based networks can act as effective photocatalysts for hydrogen evolution from water in the presence of a sacrificial electron donor. strath.ac.ukchemrxiv.orgucl.ac.uk The performance of these photocatalysts is influenced by factors such as their light-absorbing properties, charge transport characteristics, and porosity.

In a comparative study, a series of CMPs based on fluorene and dibenzo[b,d]thiophene sulfone were synthesized and their photocatalytic activity for hydrogen production was evaluated. strath.ac.ukchemrxiv.orgucl.ac.uk A porous network, S-CMP3, which incorporates a spirobifluorene linker, exhibited a high hydrogen evolution rate of 3106 μmol h⁻¹ g⁻¹ under visible light irradiation (λ > 420 nm), with an external quantum efficiency of 13.2% at 420 nm. strath.ac.ukchemrxiv.org This performance was significantly higher than that of its non-porous linear analogue, suggesting that the microporosity of the material can be beneficial for photocatalytic activity, likely by providing a larger surface area for the reaction and facilitating mass transport. strath.ac.ukchemrxiv.org

While the specific use of this compound as a monomer in these photocatalytic polymers has not been extensively reported, the promising results from other fluorene-based systems indicate that its incorporation could lead to efficient photocatalysts. The methoxy groups on the phenyl rings could potentially influence the electronic properties and hydrophilicity of the resulting polymer, which are important parameters for photocatalytic performance in aqueous environments.

Table 3: Photocatalytic Hydrogen Evolution Rate of a Fluorene-Based Conjugated Microporous Polymer

| Polymer | Light Source | Hydrogen Evolution Rate (μmol h⁻¹ g⁻¹) | External Quantum Efficiency (at 420 nm) |

| S-CMP3 | λ > 420 nm | 3106 | 13.2% |

Structure Performance Relationships and Molecular Engineering of 9,9 Bis 4 Methoxyphenyl 9h Fluorene for Advanced Materials

Impact of Substituent Effects on Optoelectronic Characteristics

The optoelectronic properties of materials derived from 9,9-bis(4-methoxyphenyl)-9H-fluorene are highly sensitive to the nature of the substituents on the fluorene (B118485) core and its peripheral phenyl rings. These modifications can significantly alter the electronic structure and molecular conformation, thereby influencing the material's performance in electronic devices.

Influence of Electron-Donating and Electron-Withdrawing Groups on Electronic Structure

The electronic structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, of this compound derivatives can be effectively tuned by the introduction of electron-donating or electron-withdrawing groups. The methoxy (B1213986) groups (-OCH3) on the phenyl rings are electron-donating, which raises the HOMO level of the parent compound. This is a desirable characteristic for hole transport materials (HTMs) as it facilitates efficient hole injection from the perovskite layer in a solar cell.

Further modification with stronger electron-donating groups, such as triphenylamine (B166846) moieties, can further elevate the HOMO level, leading to a better energy level alignment with the perovskite valence band and thus improving the open-circuit voltage (Voc) of the solar cell. Conversely, the introduction of electron-withdrawing groups would lower the HOMO and LUMO levels. This can be a useful strategy for designing electron-transporting materials or for tuning the absorption and emission properties of the molecule for applications in organic light-emitting diodes (OLEDs).

Research on related fluorene-based systems has shown that changing the substituents at the 9-position can tune the band gap and energy levels of the resulting polymers. For instance, converting a 9,9-bis(p-isopropylphenylsulfanyl)fluorene to a 9,9-difluorofluorene within a copolymer structure demonstrated that the bridged structure at the C9 position significantly impacts the intramolecular charge transfer (ICT) interaction and, consequently, the optoelectronic properties. researchgate.net Similarly, for 9-substituted anthracene (B1667546) derivatives, it has been observed that both electron-donating and electron-withdrawing substituents can influence the electronic balance of the aromatic system, which in turn affects their photochemical reactivity and thermal stability. rsc.org

Role of Steric Hindrance and Molecular Conformation on Material Properties

The tetrahedral geometry at the C9 position of the fluorene core, substituted with two 4-methoxyphenyl (B3050149) groups, results in a propeller-like, three-dimensional molecular structure. This inherent steric hindrance is crucial for preventing the close packing of molecules in the solid state, which can lead to undesirable aggregation and excimer formation that often quenches luminescence and reduces charge mobility. The bulky nature of the 9,9-disubstituted fluorene unit helps in the formation of stable amorphous films, a critical requirement for the fabrication of uniform and efficient organic electronic devices.

The introduction of additional bulky substituents can further enhance this effect. For instance, incorporating sterically demanding units into polydiarylfluorenes has been shown to suppress molecular aggregation and enhance luminescence efficiency. researchgate.net The unique steric and electronic effects of substituents at the 9,9-position can also influence the selectivity and stereoorientation of catalytic active centers, as seen in the application of 9,9-bis(methoxymethyl)fluorene in Ziegler-Natta catalysts. chemicalbook.com

The conformation of the polymer backbone in fluorene-based polymers is also critical. A more planar conformation, known as the β-phase, can enhance the effective conjugation length, leading to red-shifted absorption and emission, which can be beneficial for certain applications but may also lead to aggregation-related issues. The steric hindrance provided by the C9 substituents plays a key role in controlling this conformation. In some cases, steric repulsion between adjacent donor molecules can hinder complete surface coverage, which is a factor to consider in applications involving surface coordination. chemicalbook.com

Rational Design of High-Performance Hole Transport Materials (HTMs)

The this compound scaffold is an excellent platform for the rational design of high-performance HTMs for perovskite solar cells. By systematically modifying the peripheral groups, extending the conjugation length, and employing multicore or cross-linking strategies, it is possible to optimize the key parameters for efficient hole transport, including energy levels, charge mobility, and film-forming properties.

Peripheral Group Engineering for Optimized Charge Mobility

Peripheral group engineering is a powerful strategy to fine-tune the properties of HTMs based on the this compound core. Replacing or adding functional groups to the peripheral methoxyphenyl units can significantly impact the material's solubility, thermal stability, and, most importantly, its charge mobility.

A study on two new HTMs, YT1 and YT3, based on a 9,9-bis(4-methoxyphenyl)-substituted fluorene core, highlighted the importance of the terminal groups. rsc.org By modifying the terminal groups, the researchers were able to influence the energy levels, hole extraction and transfer capabilities, and the surface morphology of the thin film. rsc.org The introduction of alkyl substituents in other AIE-active fluorene derivatives has been shown to weaken intermolecular interactions, decrease melting points, and increase solubility, which are all important factors for solution-processed devices. rsc.org

The table below presents a comparison of the optoelectronic properties and device performance of two HTMs, YT1 and YT3, which are based on the this compound core, with the well-established HTM, Spiro-OMeTAD.

| Material | HOMO (eV) | LUMO (eV) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |

| YT1 | -5.20 | -2.12 | 19.34 | 1.09 | 23.58 | 0.75 |

| YT3 | -5.15 | -2.09 | 20.23 | 1.10 | 23.79 | 0.77 |

| Spiro-OMeTAD | -5.12 | -2.08 | 19.18 | 1.08 | 23.45 | 0.76 |

Data sourced from a study on 9,9-bis(4-methoxyphenyl)-substituted fluorene-based hole transport materials. rsc.org

Conjugation Length Extension and Its Effects on Photophysics

Extending the π-conjugation of the this compound core is another effective strategy for modifying its photophysical properties. This can be achieved by introducing conjugated moieties at the reactive positions of the fluorene unit or by polymerization. Extending the conjugation generally leads to a red-shift in the absorption and emission spectra, which can be advantageous for applications requiring absorption of a broader range of the solar spectrum.

However, extending the conjugation must be carefully balanced with maintaining a sufficiently high triplet energy level, especially in OLED applications, to prevent exciton (B1674681) quenching. The inherent high triplet energy of the fluorene core is beneficial in this regard. rsc.org For instance, the design of the polymer PFTPA was inspired by reducing the rigidity of the spirobifluorene core to a 9,9-diphenyl-fluorene and extending the conjugated length to a polyfluorene, which resulted in a dopant-free HTM with high hole mobility and good stability. mdpi.com

Multicore Regulation and Polymer Cross-linking for Device Performance

To further enhance the performance and stability of devices, multicore architectures and polymer cross-linking strategies have been explored for fluorene-based HTMs. Multicore designs, where multiple fluorene units are linked together, can lead to materials with higher glass transition temperatures (Tg), improved morphological stability, and potentially higher charge mobilities due to enhanced intermolecular charge transport pathways.

Cross-linking is a particularly effective method for improving the robustness of the HTM layer. By introducing polymerizable groups, such as vinyl groups, into the molecular structure, the HTM can be thermally or photochemically cross-linked after deposition. rsc.org This creates a stable and solvent-resistant film, which is crucial for the fabrication of multilayer devices via solution processing, as it prevents the intermixing of layers. Cross-linked HTMs based on an alkyl fluorene core have demonstrated high thermal stability and excellent resistance to solvation, leading to high-efficiency solution-processed phosphorescent OLEDs. rsc.org Blending polyfluorene copolymers with thermally cross-linkable fluoropolymers has also been shown to enhance solvent resistance and thermal stability in polymer LEDs. researchgate.net

Strategies for Enhancing Device Stability and Operational Longevity

The long-term performance and stability of organic electronic devices are critical for their commercial viability. For materials based on the fluorene core, specific degradation pathways and morphological instabilities can limit operational longevity. Strategies to mitigate these issues are therefore a significant focus of materials engineering. The unique structure of this compound, with its diaryl substitution at the C9 position, inherently addresses some of these stability concerns, particularly the formation of keto defects and challenges related to film morphology.

Suppression of Keto Defect Formation in Fluorene-Based Materials

A primary degradation mechanism in many fluorene-based materials is the formation of keto defects, specifically fluorenone moieties, at the C9 position of the fluorene core. researchgate.net This process is typically initiated by photo-oxidation or thermal stress in the presence of oxygen and can significantly compromise device performance and stability. aip.org

The formation of these defects introduces an undesirable long-wavelength emission in the green part of the spectrum (around 535 nm), which can alter the color purity of blue-emitting devices. researchgate.netresearchgate.net Spectroscopically, the presence of fluorenone is identified by a characteristic carbonyl (C=O) stretching mode in Fourier-transform infrared (FTIR) spectra and a distinct low-energy emission band in the photoluminescence (PL) spectrum. osti.govresearchgate.net From an electronic perspective, keto defects act as deep electron traps within the material's bandgap. aip.orgresearchgate.net These trap sites can capture charge carriers, leading to a rapid decline in device efficiency, an increase in the operating voltage, and a decrease in field-effect mobility. osti.govresearchgate.net Studies have shown that the formation of keto defects can generate a significant density of trap sites, on the order of 10¹⁵ cm⁻³. osti.govresearchgate.net

A key molecular engineering strategy to prevent this degradation pathway is the substitution of the two hydrogen atoms at the C9 position with bulky, oxidatively stable groups. The notorious ketone defect is a particularly significant issue for 9'-monoalkyl and 9,9'-dialkyl functionalized fluorenes. researchgate.net In contrast, fully diarylating the C9 position provides substantial steric hindrance and electronic stability, effectively suppressing the formation of the fluorenone species. researchgate.net

The structure of this compound exemplifies this strategy. The two 4-methoxyphenyl groups attached to the C9 carbon physically shield this vulnerable position from oxidative attack. This structural feature is a deliberate design choice to enhance the material's intrinsic stability, making it more robust against the formation of keto defects compared to its alkyl-substituted counterparts. This leads to improved spectral stability and longer operational lifetimes in electronic devices.

| Spectroscopic Technique | Observation | Significance | Reference |

|---|---|---|---|

| Photoluminescence (PL) Spectroscopy | Appearance of a long-wavelength emission band between 2.1-2.3 eV (~540-585 nm) | Indicates the presence of the fluorenone moiety, which acts as an emissive trap site. | osti.govresearchgate.net |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Generation of a peak at approximately 1721 cm⁻¹ | Corresponds to the carbonyl (C=O) stretching mode of the fluorenone defect. | osti.govresearchgate.net |

Film-Forming Properties and Morphology Control for Device Reliability

The reliability and performance of organic electronic devices are profoundly influenced by the morphology and quality of the thin films used in their construction. For materials like this compound, which are often processed from solution, achieving uniform, stable, and defect-free films is essential for device reliability. Fluorene-based materials can be designed to have good film-forming properties suitable for solution processing. rsc.org

The bulky and rigid three-dimensional structure imparted by the two 4-methoxyphenyl groups at the C9 position of this compound plays a crucial role in its morphological characteristics. This non-planar structure can disrupt intermolecular π-π stacking, which in turn hinders crystallization. researchgate.net The tendency to form stable amorphous glasses is highly desirable for many electronic applications, as it leads to isotropic charge transport properties and prevents the formation of grain boundaries that can act as charge traps or degradation sites, thereby enhancing device reliability and longevity.

Morphology control extends beyond preventing crystallization. In related fluorene-based copolymers, controlling the polymer chain conformation has been demonstrated as an effective strategy to enhance device performance. acs.org For instance, inducing a specific planarized chain segment conformation known as the β-phase in poly(9,9-dioctylfluorene)-based copolymers led to significant improvements in device efficiency and operational stability. acs.org This conformational ordering was found to reduce the hole injection barrier, increase hole mobility, and create a more balanced charge transport environment within the device. acs.org While this compound is a small molecule, the principles of morphology control are analogous, where processing conditions can be optimized to achieve the most favorable solid-state packing for efficient and stable device operation.

Furthermore, fluorene-based molecules can be utilized as self-assembled monolayers (SAMs) to control the morphology of adjacent layers in a device stack. rsc.org These SAMs can passivate surface defects and influence the crystallization of subsequently deposited layers, such as perovskites, leading to improved film quality and enhanced device performance. rsc.org The inherent thermal stability of the fluorene scaffold is also a significant advantage, ensuring that the desired morphology is maintained during device operation, even at elevated temperatures. rsc.org

| Performance Metric | 0% β-Phase (Control) | ~5% β-Phase | Improvement | Reference |

|---|---|---|---|---|

| Luminance at 10 V (cd m⁻²) | ~4750 | 5940 | ~25% | acs.org |

| Maximum External Quantum Efficiency (%) | 1.18 | 1.91 | ~61% | acs.org |

| Luminance Retention (after 20h) | 64% | 90% | ~40% | acs.org |

Future Research Directions and Outlook

Exploration of Novel Device Architectures and Integration Strategies

The integration of 9,9-Bis(4-methoxyphenyl)-9h-fluorene derivatives into novel device architectures is a promising avenue for enhancing the performance and stability of organic electronic devices. A significant area of future research lies in their application as hole-transporting materials (HTMs) in perovskite solar cells (PSCs).

Recent studies have demonstrated the potential of polymers derived from closely related structures, such as poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), in high-performance PSCs. mdpi.commdpi.comnih.gov Future work will likely focus on adapting the this compound core to create efficient, low-cost, and dopant-free HTMs. A key strategy will be the development of materials for air-processed inverted (p-i-n) planar PSC architectures. mdpi.commdpi.comnih.gov This approach simplifies manufacturing and reduces costs, which are critical for large-scale production. mdpi.comnih.gov

Research will likely target the synthesis of new fluorene-based polymers with optimized highest occupied molecular orbital (HOMO) energy levels to ensure efficient hole extraction from the perovskite layer and to maximize the open-circuit voltage (VOC) of the device. mdpi.commdpi.com For instance, a derivative polymer, PFTPA, has been shown to achieve a power conversion efficiency (PCE) of up to 16.82% in a dopant-free system, significantly outperforming the commercial standard PEDOT:PSS. mdpi.commdpi.com This success highlights the potential for designing fluorene-based HTMs that offer superior performance and long-term stability in ambient air conditions. mdpi.comnih.gov

The table below summarizes the performance of a perovskite solar cell using a fluorene-based polymer HTM compared to a standard material.

| Device Parameter | PFTPA-based Device | PEDOT:PSS-based Device |

| Open-Circuit Voltage (VOC) | 1.13 V | 1.00 V |

| Short-Circuit Current (JSC) | 19.66 mA cm-2 | - |

| Fill Factor (FF) | 75.7% | - |

| Power Conversion Efficiency (PCE) | 16.82% | 13.80% |

Data derived from a study on a poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene based HTM. mdpi.commdpi.com

Future integration strategies may also explore the use of these materials in flexible and wearable electronics, leveraging the mechanical versatility of organic semiconductors. cmu.edu

Development of Advanced Computational Approaches for Material Discovery

The vast chemical space available for functionalizing the this compound core presents a significant challenge for traditional, Edisonian approaches to material discovery. Advanced computational methods, particularly machine learning (ML), are set to revolutionize this process by enabling high-throughput virtual screening and rational design of new materials. cmu.edu

A key future direction is the application of ML models to predict the key properties of novel this compound derivatives, such as their thermal properties and crystallization behavior. cmu.edunih.govolexandrisayev.com For organic semiconductors, the ability to form well-ordered crystalline structures is crucial for enhancing charge transport. cmu.edunih.gov ML algorithms can be trained to predict properties like melting temperature (Tm) and the crystallization driving force (ΔGc), which are critical indicators of a material's potential to form desirable crystalline morphologies, such as large-area single crystals or platelets. cmu.edunih.gov

By screening vast virtual libraries of candidate molecules, these computational tools can rapidly identify promising derivatives of this compound for specific applications in organic electronics. cmu.edumaterialssquare.com This data-driven approach significantly accelerates the discovery-to-device pipeline by prioritizing a smaller number of high-potential candidates for experimental synthesis and characterization. cmu.edu

Furthermore, density functional theory (DFT) calculations will continue to be a vital tool for gaining a deeper understanding of the electronic structure of these materials. rsc.orgresearchgate.net Theoretical calculations can elucidate structure-property relationships, helping to rationally design molecules with tailored HOMO and lowest unoccupied molecular orbital (LUMO) energy levels for optimized device performance. researchgate.net The synergy between predictive ML models and detailed quantum chemical calculations will be instrumental in discovering the next generation of fluorene-based materials.

Innovations in Synthesis Routes and Functionalization Methodologies for Next-Generation Materials

The synthesis of this compound and its derivatives is a cornerstone for the development of new materials. Future research will focus on creating more efficient, sustainable, and versatile synthetic methodologies.

One area of innovation lies in the use of novel catalytic systems. For instance, the synthesis of the related compound, 9,9-bis(4-hydroxyphenyl)fluorene (B116638), has been achieved with high efficiency using bifunctional ionic liquids (BFILs) as catalysts. nih.govrsc.orgresearchgate.net These BFILs, containing both acidic (–SO3H) and sulfhydryl (–SH) groups, can achieve nearly 100% conversion of the fluorenone precursor with high selectivity. nih.govrsc.orgresearchgate.net Future work could adapt these green catalytic systems for the synthesis of methoxy-substituted analogues, reducing reliance on traditional, often harsher, acid catalysts.

Another promising direction is the development of streamlined, multi-step synthetic routes that can be easily scaled for industrial production. Patented methods for producing related compounds like 9,9-bis(methoxymethyl)fluorene demonstrate a focus on process optimization, including the use of milder reagents like trimethyl phosphate (B84403) for methylation and the development of efficient purification and recovery processes. google.com Applying these principles to the synthesis of this compound could significantly improve yield and cost-effectiveness.

Q & A

Q. What are the common synthetic routes for 9,9-Bis(4-methoxyphenyl)-9H-fluorene?

The compound is typically synthesized via acid-catalyzed condensation of 9-fluorenone with methoxyphenyl derivatives (e.g., 4-methoxyphenol or its bromide). For example, bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups have been used to catalyze similar reactions, achieving high conversion rates (>95%) and selectivity for fluorene derivatives . Optimization involves adjusting reaction temperature (80–120°C), solvent polarity, and catalyst loading. Post-synthesis purification often employs column chromatography or recrystallization using ethanol/water mixtures .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., methoxy proton signals at δ 3.7–3.8 ppm and aromatic proton splitting) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₂₇H₂₂O₂, MW 378.47) .

- X-ray diffraction (XRD) : For crystal structure analysis, particularly to resolve steric effects from the bis(4-methoxyphenyl) substituents .

- Elemental analysis : To validate purity (>98% as per GC analysis) .

Q. What are the key physical properties of this compound relevant to material science?

- Melting point : 126–130°C, indicating thermal stability suitable for device fabrication .

- Appearance : White to off-white crystalline powder, with solubility in polar aprotic solvents (e.g., DMF, THF) but limited solubility in water .

- Density : ~1.067 g/cm³ (predicted), useful for thin-film processing .

Advanced Research Questions

Q. How can bifunctional catalysts be optimized to enhance the synthesis of this compound?

BFILs with dual acid and thiol functionalities can be tailored by:

- Adjusting Hammett acidity (H₀) : Lower H₀ values (stronger acidity) improve 9-fluorenone conversion. For example, BFILs with H₀ = 1.5–2.0 achieved >95% selectivity in similar reactions .

- Varying sulfhydryl content : Ellman’s method quantifies effective –SH groups; higher concentrations reduce side reactions (e.g., etherification) .

- Recycling studies : BFILs retain >90% activity after 5 cycles, minimizing waste .

Q. What role does this compound play in perovskite solar cells (PSCs)?

As a hole-transporting material (HTM) , derivatives like KR374 (with methoxyphenyl substituents) achieve power conversion efficiencies (PCE) up to 19.2% in PSCs. The methoxy groups enhance hole mobility (≈1.2 × 10⁻³ cm²/Vs) and reduce recombination at the perovskite/HTM interface. Stability is improved due to the fluorene core’s rigidity, which resists thermal degradation .

Q. How can computational modeling guide the design of this compound derivatives?

- DFT calculations : Predict HOMO/LUMO levels (e.g., HOMO ≈ -5.3 eV aligns with perovskite valence bands) .

- Molecular dynamics (MD) : Simulate packing density in thin films to optimize charge transport .

- Docking studies : Assess interactions with perovskite surfaces to reduce defect states .

Q. How should researchers address discrepancies in reported thermal stability data?

Conflicting thermogravimetric analysis (TGA) results may arise from:

- Sample purity : Impurities (e.g., residual solvents) lower decomposition temperatures. Use DSC to validate glass transition (Tg) and melting points .

- Atmosphere effects : Oxidative vs. inert conditions (N₂ vs. air) can shift degradation thresholds by 20–50°C .

- Heating rates : Standardize protocols (e.g., 10°C/min) for comparability .

Q. What strategies enable functionalization of this compound for advanced applications?

- Electrophilic substitution : Bromination at the 2,7-positions introduces handles for cross-coupling (e.g., Suzuki-Miyaura reactions) .

- Propargylation : Attach alkynyl groups via nucleophilic substitution for click chemistry applications .

- Polymer incorporation : Copolymerize with dianhydrides to form polyimides with Tg >300°C for high-temperature membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro